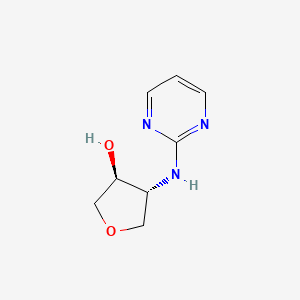

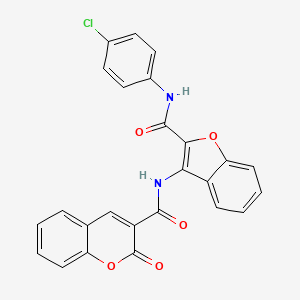

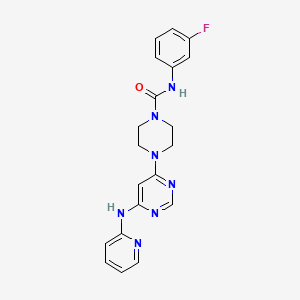

![molecular formula C14H11Cl3O3S B2887233 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol CAS No. 477859-19-1](/img/structure/B2887233.png)

2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol”, we can look at similar compounds for insight. For instance, the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications

Catalytic Applications

Several oxo-rhenium complexes have been reported to catalyze the oxidation of alcohols efficiently, using a sulfoxide as an oxidant agent. The system demonstrated efficient oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, with primary alcohols being selectively oxidized to aldehydes without further oxidation to acids. The bis(4-chlorophenyl) sulfide, a by-product in this process, can be utilized as a substrate in other reactions or can be oxidized and reused, showcasing the potential of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol derivatives in catalytic applications (Sousa et al., 2013).

Material Synthesis for Fuel Cell Applications

The synthesis and characterization of sulfonated diphenyl sulfone monomers, closely related to the chemical structure of interest, have been explored for their application in proton exchange membranes (PEMs) for fuel cell technologies. The optimization of synthesis conditions led to a process that eliminates the need for recrystallization, potentially improving process economics. This demonstrates the utility of chlorophenyl sulfonyl compounds in the development of high-performance materials for energy applications (Sankir et al., 2006).

Biocatalytic Synthesis of Chiral Intermediates

Biocatalysis has emerged as an efficient strategy for synthesizing chiral alcohols, where specific microbial strains or enzymes are used to catalyze the reduction of ketones to their corresponding chiral alcohols. The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using resting cells of Candida ontarioensis showcases the application of this compound derivatives in the production of key pharmaceutical intermediates with high enantiomeric excess and yield (Ni et al., 2012). Similarly, Acinetobacter sp. isolate ZJPH1806 was found capable of biocatalyzing the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity, further illustrating the compound's relevance in the synthesis of antifungal agents (Miao et al., 2019).

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O3S/c15-10-2-4-11(5-3-10)21(19,20)8-14(18)9-1-6-12(16)13(17)7-9/h1-7,14,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMQUTMMUZYWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

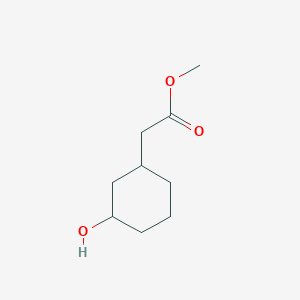

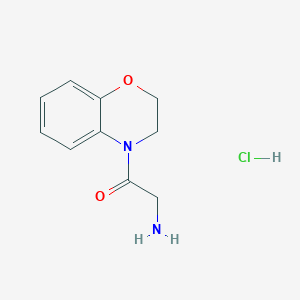

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

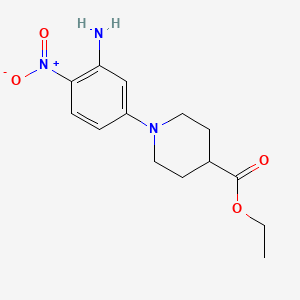

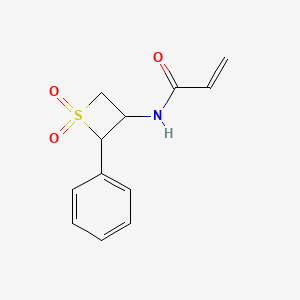

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)

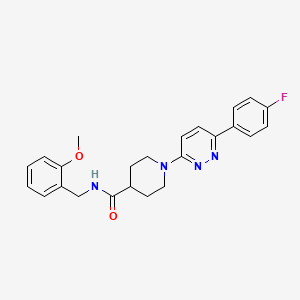

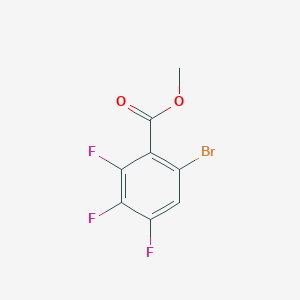

![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)